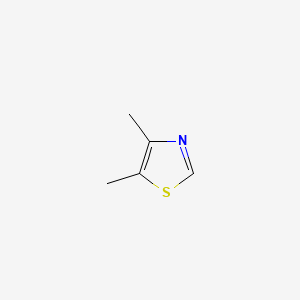

4,5-Dimethylthiazole

Description

Properties

IUPAC Name |

4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-5(2)7-3-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSONZCNXUSTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189348 | |

| Record name | 4,5-Dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Clear colourless liquid; roasted, nutty, meaty, boiled poultry-like odour | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

157.00 to 159.00 °C. @ 760.00 mm Hg | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether, Miscible at room temperature (in ethanol) | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.067-1.072 | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3581-91-7 | |

| Record name | 4,5-Dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3RP5I088G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 84 °C | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4,5-Dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethylthiazole (CAS No: 3581-91-7) is a heterocyclic organic compound that serves as a valuable building block in organic synthesis and finds applications in the flavor and fragrance industry.[1] Its unique aromatic profile, characterized by roasted, nutty, and meaty notes, makes it a significant component in food science.[2][3] Furthermore, the thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details common experimental methodologies for their determination, and visualizes its role in key experimental workflows and its potential relevance in biological signaling pathways.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, application, and synthesis. A summary of its key properties is presented below. It is important to note a discrepancy in the reported physical state of this compound; some sources describe it as a colorless to pale yellow liquid, while others report a melting point of 83-84°C, suggesting it is a solid at room temperature.[1][6] This may be due to variations in purity or the existence of different polymorphic forms.

General and Physical Properties

This table summarizes the primary identification and physical state information for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 4,5-dimethyl-1,3-thiazole | |

| CAS Number | 3581-91-7 | [7] |

| Molecular Formula | C₅H₇NS | [7] |

| Molecular Weight | 113.18 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid; Solid; Powder | [1][7][8] |

| Odor | Roasted, nutty, meaty, boiled poultry-like | [2][3] |

Thermodynamic and Optical Properties

This table details the key thermodynamic and optical measurements critical for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Boiling Point | 157 - 159 °C at 760 mmHg 158 °C at 742 mmHg | [1][9][10] |

| Melting Point | 83 - 84 °C | [6][11] |

| Density | 1.07 g/mL at 25 °C | [2][7][10] |

| Refractive Index (n20/D) | 1.521 | [7][10] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [3][7] |

| Vapor Pressure | 3.456 mmHg at 25 °C (estimated) | [6] |

Solubility and Partitioning

Solubility is a critical parameter for reaction chemistry, formulation, and biological studies.

| Property | Value | Reference(s) |

| Water Solubility | 1750 mg/L at 25 °C (estimated) | [6] |

| Solubility in Organics | Soluble in ether; Miscible in ethanol | [6] |

| logP (o/w) | 1.184 (estimated) | [6] |

Experimental Protocols for Property Determination

The following sections describe the general principles and standard methodologies used to determine the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[6] The capillary method is a standard technique recognized by major pharmacopeias.[8][12]

-

Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a thin-walled glass capillary tube, sealed at one end.[12]

-

Apparatus: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.[6][13]

-

Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]

-

Observation: The temperature at which the substance first begins to liquefy (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. This range indicates the melting point.[12] A sharp melting range (0.5-1.0°C) is characteristic of a pure substance.[6]

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[14]

-

Setup: A small quantity of the liquid is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11]

-

Assembly: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[11]

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[11]

-

Observation: As the temperature rises, trapped air in the capillary tube expands and escapes. When the liquid's boiling point is reached, a continuous and rapid stream of bubbles emerges from the capillary tip.[15]

-

Measurement: Heating is discontinued. The liquid begins to cool, and the vapor pressure inside the capillary drops. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][14] This is the point where the external pressure equals the vapor pressure of the liquid.[15]

Density Measurement (Pycnometry)

Pycnometry is a precise method for determining the density of a liquid by accurately measuring its mass and volume.[10][16]

-

Weighing the Pycnometer: A pycnometer, which is a glass flask with a precisely known volume, is first weighed empty.

-

Filling: The pycnometer is then filled with the sample liquid (this compound). Care is taken to avoid air bubbles.

-

Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath to bring it to a specific temperature (e.g., 25 °C), as density is temperature-dependent.[10]

-

Final Weighing: The pycnometer is removed, carefully dried on the outside, and weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the empty weight from the filled weight. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[4]

Refractive Index Measurement (Digital Refractometer)

The refractive index is a measure of how light propagates through a substance and is a useful constant for identification and purity assessment.[17]

-

Principle: Modern digital refractometers operate on the principle of total internal reflection at the boundary between a prism of high refractive index (e.g., sapphire) and the liquid sample.[18]

-

Calibration: The instrument is first calibrated using a standard of known refractive index, often distilled water.[17]

-

Sample Application: A few drops of the liquid sample are placed onto the clean, dry surface of the measurement prism.[18]

-

Measurement: The instrument directs an LED light source onto the prism-sample interface. A detector measures the critical angle of total reflection, from which the instrument's software automatically calculates and displays the refractive index, typically at the sodium D-line wavelength (589.3 nm) and a controlled temperature (20 °C).[17][18]

Applications and Visualized Workflows

This compound is not only a flavoring agent but also a precursor in chemical synthesis and is related to compounds used in fundamental biological assays.

Role in the MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity.[9] The key reagent, MTT (3-(4,5-dimethylthiazol -2-yl)-2,5-diphenyltetrazolium bromide), contains the this compound moiety.[19] The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[7]

Caption: Workflow of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Synthetic Utility: Radical Bromination

This compound serves as a starting material for the synthesis of halogenated derivatives. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) can yield various bromo-compounds, demonstrating the reactivity of the methyl groups.[8] This is a key step in creating more complex thiazole-based molecules for further research.[20][21]

Caption: Reaction scheme for the free-radical bromination of this compound.

Thiazole Derivatives in Kinase Inhibition (Conceptual)

The thiazole ring is a core component of many compounds designed as kinase inhibitors for cancer therapy.[5] While direct data for this compound may be limited, related thiazole derivatives have shown potent inhibitory activity against key receptor tyrosine kinases like VEGFR-2 and EGFR.[2][22][23] These kinases are crucial for tumor angiogenesis and cell proliferation.[2][24] The diagram below illustrates this conceptual inhibitory role.

Caption: Conceptual diagram of thiazole derivatives inhibiting VEGFR-2 and EGFR signaling pathways.

References

- 1. quora.com [quora.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. mt.com [mt.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. thinksrs.com [thinksrs.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. matestlabs.com [matestlabs.com]

- 17. digicollections.net [digicollections.net]

- 18. mt.com [mt.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-(Bromomethyl)-2,4-dichloro-1,3-thiazole | 358672-75-0 | Benchchem [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5-Dimethylthiazole structural formula and CAS number

An In-depth Technical Guide to 4,5-Dimethylthiazole

This technical guide provides a comprehensive overview of this compound, including its chemical structure, CAS number, physicochemical properties, and significant applications in research, particularly in the context of drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Core Compound Information

Structural Formula: C₅H₇NS

CAS Number: 3581-91-7[1][2][3]

Molecular Structure:

Caption: Chemical structure of this compound.

This compound is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups at positions 4 and 5.[4] This structure is a key component in various synthetic pathways and is noted for its applications in the flavor and fragrance industry.[4]

Physicochemical and Pharmacological Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 113.18 g/mol | [1][2][4] |

| Molecular Formula | C₅H₇NS | [1][4] |

| Boiling Point | 157 - 159 °C | [4] |

| Density | 1.07 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.521 | [5] |

| Appearance | Colorless or pale yellow liquid | [4] |

| Purity | 97% - 100% (GC) | [2][4] |

| FEMA Number | 3274 | [4][5] |

| EC Number | 222-703-3 | [2] |

| PubChem CID | 62510 | [4][5] |

| InChI Key | UWSONZCNXUSTKW-UHFFFAOYSA-N | [5] |

| SMILES | Cc1ncsc1C | [5] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not prominently available in the reviewed literature, the synthesis of the closely related isomer, 2,4-Dimethylthiazole, provides a representative example of thiazole ring formation.

Illustrative Synthesis: 2,4-Dimethylthiazole

A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. The synthesis of 2,4-Dimethylthiazole can be achieved from chloroacetone and thioacetamide. A described procedure involves the reaction of acetamide with phosphorus pentasulfide to form thioacetamide in situ, which then reacts with chloroacetone.[6]

Reaction Workflow:

Caption: General workflow for the synthesis of 2,4-Dimethylthiazole.

Key Application in Experimental Protocols: The MTT Assay

A derivative of this compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is a crucial reagent in the MTT assay, a widely used colorimetric method for assessing cell viability and metabolic activity.[1][4]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1][4]

Detailed Experimental Protocol for MTT Assay:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., a potential anticancer drug) and incubate for a specified period (e.g., 24 hours).[1][3]

-

MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours in the dark.[1][3]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[1][3]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-570 nm.[1][3]

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay:

Caption: Step-by-step workflow of the MTT cell viability assay.

Applications in Drug Development and Research

Thiazole derivatives, including those based on the this compound scaffold, are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8] These activities include:

-

Anticancer: Thiazole-containing compounds have been investigated as potential anticancer agents, with some demonstrating cytotoxicity against various cancer cell lines.[4][8] The MTT assay, which utilizes a this compound derivative, is a fundamental tool in the preliminary screening of these potential anticancer drugs.[1][3][4]

-

Antimicrobial and Antifungal: The thiazole ring is a structural component of several antimicrobial and antifungal drugs.[7]

-

Anti-inflammatory: Certain thiazole derivatives have shown anti-inflammatory properties.[7]

The versatility of the thiazole ring allows for various structural modifications, making it a valuable scaffold for the synthesis of new chemical entities with a wide range of therapeutic potentials.[8]

Conclusion

This compound is a structurally simple yet important heterocyclic compound with a well-defined set of physicochemical properties. While it has applications in the flavor industry, its primary significance in the context of research and drug development lies in its role as a synthon for more complex, biologically active molecules. Furthermore, its derivative, MTT, is indispensable for the in vitro assessment of cell viability, a critical step in the discovery and development of new therapeutic agents. This guide provides core technical information to aid researchers and scientists in their work with this versatile compound.

References

- 1. dovepress.com [dovepress.com]

- 2. This compound | C5H7NS | CID 62510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inflammasome activation contributes to cisplatin resistance in ovarian cancer | springermedizin.de [springermedizin.de]

- 4. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]

- 5. This compound = 97 , FG 3581-91-7 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of 4,5-Dimethylthiazole in Food Products

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the natural occurrence of 4,5-dimethylthiazole in various food products, detailing its formation pathways, analytical methodologies for its detection, and available quantitative data.

Introduction

This compound is a sulfur-containing heterocyclic compound that plays a significant role in the flavor profiles of many thermally processed foods. Its characteristic aroma is often described as nutty, roasted, and meaty, contributing to the desirable sensory attributes of products such as cooked meat, roasted coffee, and cocoa. The formation of this compound is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. This guide delves into the scientific understanding of this compound's presence in the food matrix.

Formation Pathways of this compound

The primary route for the formation of this compound in food is the Maillard reaction. This non-enzymatic browning reaction is responsible for the development of color and flavor in a wide array of cooked foods. The key precursors for the synthesis of this compound are sulfur-containing amino acids, such as cysteine, and dicarbonyl compounds, which are intermediates of the Maillard reaction.

The generally accepted mechanism involves the reaction of ammonia and hydrogen sulfide (both can be derived from the degradation of cysteine) with a dicarbonyl compound. Specifically, for this compound, a likely dicarbonyl precursor is 2,3-butanedione (diacetyl).

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile flavor component in a variety of food products that undergo thermal processing. The concentration of this compound can vary significantly depending on factors such as the specific food matrix, processing temperature, time, and the initial concentration of precursors. While extensive quantitative data for this compound across a wide range of foods is limited in the literature, the following tables summarize available data for related and representative thiazole compounds in key food categories.

Table 1: Concentration of Thiazoles in Meat Products

| Thiazole Compound | Food Matrix | Concentration (µg/kg) | Reference |

| 2-Acetylthiazole | Fried Beef | 28 | [1] |

| 2-Acetyl-2-thiazoline | Pressure-cooked Chicken | 14 | [1] |

| 2,4-Dimethylthiazole | Boiled Beef Broth | Present (not quantified) | [2][3] |

| 2,4,5-Trimethylthiazole | Boiled Beef Broth | Present (not quantified) | [2][3] |

Table 2: Concentration of Thiazoles in Roasted Coffee

| Thiazole Compound | Food Matrix | Concentration | Reference |

| Thiazoles (general class) | Brewed Coffee | 0.15% of total volatiles | [4] |

| 4-Methyl-5-vinylthiazole | Roasted Coffee | Not specified | [5] |

| 2-Acetylthiazole | Roasted Coffee | Not specified | [1] |

Table 3: Concentration of Thiazoles in Cocoa and Chocolate

| Thiazole Compound | Food Matrix | Concentration | Reference |

| 4-Methyl-5-vinylthiazole | Cocoa | Potent aroma chemical | [5] |

| Various Thiazoles | Dark Chocolate | Present (not quantified) |

Experimental Protocols for Analysis

The analysis of this compound in food products typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for sample preparation due to its simplicity, speed, and solvent-free nature.

Protocol 1: Analysis of Volatile Compounds in Cooked Beef using HS-SPME-GC-MS

This protocol is adapted from methodologies described for the analysis of volatile compounds in meat.[6][7]

1. Sample Preparation:

-

Cook beef samples to a desired internal temperature.

-

Allow the cooked meat to cool to room temperature.

-

Mince or homogenize a representative portion of the cooked meat.

-

Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 5 mL) to enhance the release of volatile compounds.

-

If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte).

2. HS-SPME Extraction:

-

Equilibrate the sealed vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) in a heating block or water bath with agitation.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature with continued agitation.

3. GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) for a specified time (e.g., 2-5 minutes) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

4. Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the compound by integrating the peak area and comparing it to the internal standard or a calibration curve.

Conclusion

This compound is a key flavor compound naturally occurring in a variety of cooked and roasted foods, formed predominantly through the Maillard reaction. Its nutty and meaty aroma contributes significantly to the sensory appeal of these products. While its presence is well-established, comprehensive quantitative data across different food matrices remains an area for further research. The analytical methodologies, particularly HS-SPME-GC-MS, provide robust and sensitive means for its detection and quantification. A deeper understanding of the formation and occurrence of this compound can aid food scientists in optimizing processing conditions to achieve desired flavor profiles and can provide valuable information for researchers in the fields of food chemistry and drug development.

References

- 1. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 2. An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Detection of Volatiles from Raw Beef Meat from Different Packaging Systems Using Solid-Phase Microextraction GC–Accurate Mass Spectrometry [mdpi.com]

- 7. Analysis of volatile compounds in beef fat by dynamic-headspace solid-phase microextraction combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Flavor Compound: Unraveling the Formation of 4,5-Dimethylthiazole in the Maillard Reaction

A Technical Guide for Researchers and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable aromas, colors, and flavors in a vast array of cooked foods. Among the myriad of compounds generated, heterocyclic molecules containing sulfur and nitrogen play a pivotal role in the characteristic savory and meaty notes. This technical guide delves into the formation pathways of a significant flavor compound, 4,5-dimethylthiazole, providing a comprehensive overview for researchers, scientists, and professionals in drug development who may encounter this molecule in their work, from food science to the study of biologically active compounds.

Core Formation Pathways

The formation of this compound is a multi-step process rooted in the degradation of key precursors: a sulfur-containing amino acid, typically cysteine, and a dicarbonyl compound derived from the breakdown of reducing sugars. The generally accepted mechanism involves the Strecker degradation of cysteine, which provides the essential sulfur and nitrogen atoms for the thiazole ring, and the reaction with a four-carbon dicarbonyl species that forms the backbone of the molecule.

A plausible pathway for the formation of this compound initiates with the reaction of hydrogen sulfide (H₂S), ammonia (NH₃)—both derived from the Strecker degradation of cysteine—and a 4-carbon α-dicarbonyl compound such as 2,3-butanedione (diacetyl). The reaction proceeds through the formation of intermediate species, ultimately leading to the stable, aromatic this compound ring.

dot

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4,5-Dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylthiazole, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed interpretations and standardized experimental protocols.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized below. These tables provide a quick reference for the characteristic signals observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.50 | Singlet | 1H | H-2 (thiazole ring) |

| ~2.40 | Singlet | 3H | C-5 Methyl Protons |

| ~2.25 | Singlet | 3H | C-4 Methyl Protons |

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: Chloroform-d (CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| ~151.0 | C-2 |

| ~146.0 | C-4 |

| ~128.0 | C-5 |

| ~14.5 | C-5 Methyl Carbon |

| ~11.0 | C-4 Methyl Carbon |

Table 3: Key IR Absorption Bands for this compound Technique: Attenuated Total Reflectance (ATR)[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak/Medium | C-H Stretch (Aromatic/Heteroaromatic) |

| ~2950 - 2850 | Medium | C-H Stretch (Alkyl)[3] |

| ~1600 - 1450 | Medium/Strong | C=N and C=C Ring Stretching |

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound [4][5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 113 | High | [M]⁺ (Molecular Ion) |

| 112 | Medium | [M-H]⁺ |

| 72 | Medium | [C₃H₄S]⁺ |

| 58 | Low | [C₂H₂NS]⁺ |

Detailed Spectroscopic Interpretation

The ¹H NMR spectrum of this compound is relatively simple and highly informative.

-

H-2 Proton: A singlet peak appears at approximately 8.50 ppm. This downfield shift is characteristic of a proton attached to an electron-deficient carbon in a heteroaromatic ring system. Its integration value of 1H confirms the presence of a single proton in this environment.

-

Methyl Protons: Two distinct singlets are observed in the upfield region. The signal around 2.40 ppm is assigned to the three protons of the methyl group at the C-5 position, while the signal at approximately 2.25 ppm corresponds to the three protons of the methyl group at the C-4 position. The singlet nature of these peaks indicates no adjacent protons to couple with.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[6]

-

Ring Carbons: Three signals are observed for the thiazole ring carbons. The C-2 carbon, bonded to both nitrogen and sulfur, is the most deshielded, appearing around 151.0 ppm. The C-4 and C-5 carbons, which are part of a C=C double bond within the ring, resonate at approximately 146.0 ppm and 128.0 ppm, respectively.

-

Methyl Carbons: The two methyl group carbons appear at the higher field end of the spectrum, with the C-5 methyl carbon at ~14.5 ppm and the C-4 methyl carbon at ~11.0 ppm.

The IR spectrum reveals the functional groups and bond vibrations present in this compound.

-

C-H Stretching: The region above 3000 cm⁻¹ may show weak to medium bands corresponding to the C-H stretching of the thiazole ring proton.[3] Just below 3000 cm⁻¹, medium intensity absorptions between 2950-2850 cm⁻¹ are characteristic of the alkyl C-H stretching vibrations from the two methyl groups.[3]

-

Ring Vibrations: The fingerprint region contains important absorptions. Strong to medium bands between 1600 cm⁻¹ and 1450 cm⁻¹ are attributed to the C=N and C=C stretching vibrations of the thiazole ring, which are characteristic of aromatic and heteroaromatic systems.

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.[7]

-

Molecular Ion: A prominent peak at m/z 113 corresponds to the molecular ion ([M]⁺), confirming the molecular weight of this compound.

-

Fragmentation: The fragmentation pattern helps in elucidating the structure. Common fragmentation pathways for thiazoles can be complex. The peak at m/z 112 likely arises from the loss of a hydrogen radical. Other significant fragments can result from the cleavage of the thiazole ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 20-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.[9]

-

Shim the magnetic field to achieve maximum homogeneity, which is crucial for high-resolution spectra.[9]

-

For ¹H NMR, use a standard single-pulse experiment. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30).[9] Set a wider spectral width (e.g., 0-220 ppm). A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.[6] A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.[9]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum using the solvent residual peak or the internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

ATR-FTIR is a convenient technique for analyzing liquid or solid samples with minimal preparation.[10]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe, then allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.[11]

-

-

Sample Analysis:

-

For Liquids: Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[11]

-

For Solids: Place a small amount of the solid sample onto the crystal. Use the pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.[11]

-

Initiate the sample scan. The instrument will collect an interferogram and perform a Fourier transform to generate the infrared spectrum.[12]

-

-

Post-Analysis:

-

Clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.

-

Analyze the resulting spectrum by identifying the characteristic absorption bands and comparing them to correlation tables.

-

EI-MS is a standard method for determining the molecular weight and fragmentation of volatile organic compounds.[13]

-

Sample Introduction:

-

Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The sample is typically introduced into the ion source via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe if it is a pure compound. The sample must be volatile enough to be in the gas phase in the ion source.[13]

-

-

Ionization and Mass Analysis:

-

In the ion source, the gaseous sample molecules are bombarded by a high-energy electron beam (typically 70 eV).[14] This causes the molecules to ionize and fragment.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Interpretation:

-

A detector measures the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern by examining the m/z values of the major fragment peaks and the mass differences between them to deduce the structure of the fragments.[7]

-

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed EI-MS fragmentation pathway for this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Crossroads of Metabolism: A Technical Guide to the Biological Significance of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active molecules. Its derivatives play pivotal roles in a multitude of cellular processes, with a particularly profound impact on metabolic pathways. From essential cofactors driving central energy metabolism to potent synthetic modulators of metabolic gene expression, thiazole-containing compounds represent a critical area of study for understanding and treating metabolic diseases.

This in-depth technical guide explores the core biological significance of two major classes of thiazole derivatives in metabolic pathways: the naturally occurring thiamine pyrophosphate (TPP) and the synthetic thiazolidinediones (TZDs). We will delve into their mechanisms of action, present quantitative data on their effects, provide detailed experimental protocols for their study, and visualize the intricate pathways they influence. Furthermore, this guide will touch upon the expanding landscape of other thiazole derivatives that act as inhibitors of key metabolic enzymes, offering a glimpse into the therapeutic potential of this versatile chemical scaffold.

Thiamine Pyrophosphate (TPP): The Catalytic Heart of Central Metabolism

Thiamine, or Vitamin B1, is an essential micronutrient that, in its active form as thiamine pyrophosphate (TPP), functions as a critical cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. The thiazole ring of TPP is the reactive center, enabling the catalytic activity of these enzymes.

Role in Key Metabolic Pathways

TPP is indispensable for the function of three multi-enzyme complexes that are central to cellular energy production:

-

Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, PDC catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid (Krebs) cycle. TPP is the cofactor for the first enzyme of the complex, pyruvate dehydrogenase (E1).

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): Also situated in the mitochondria, KGDHC is a key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. TPP is the cofactor for the E1 component of this complex.

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This complex is involved in the catabolism of the branched-chain amino acids (leucine, isoleucine, and valine), converting their respective α-keto acids into acyl-CoA derivatives. TPP is essential for the decarboxylase (E1) component.

Furthermore, TPP is a crucial cofactor for transketolase , a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is vital for the production of NADPH, required for reductive biosynthesis and protection against oxidative stress, and for the synthesis of pentose sugars, the precursors for nucleotide biosynthesis.

Mechanism of TPP-Dependent Enzymatic Reactions

The catalytic mechanism of TPP in these enzymes involves the formation of a carbanion at the C2 position of the thiazole ring. This nucleophilic carbanion attacks the carbonyl carbon of the substrate (e.g., pyruvate, α-ketoglutarate), leading to the formation of a covalent intermediate. This intermediate facilitates the cleavage of a carbon-carbon bond, typically a decarboxylation event. The resulting activated aldehyde is then transferred to the next acceptor in the reaction sequence.

Figure 1: Overview of TPP's central role in metabolic pathways.

Quantitative Data on TPP-Dependent Enzyme Kinetics

The interaction between TPP and its dependent enzymes has been characterized by various kinetic parameters. These values are crucial for understanding the efficiency and regulation of these metabolic pathways.

| Enzyme | Substrate(s) | Cofactor | Organism/Tissue | Km (TPP) | Kd (TPP) | Reference(s) |

| Pyruvate Dehydrogenase | Pyruvate | TPP | Pig Heart | 50 ± 10 nM | 6.2 - 8.2 µM | [1][2] |

| Pyruvate Dehydrogenase | Pyruvate | TPP | Pig Heart | 4.1 ± 0.5 µM (back reaction) | - | [1][2] |

Experimental Protocols for TPP-Dependent Enzyme Activity Assays

Accurate measurement of TPP-dependent enzyme activity is essential for both basic research and clinical diagnostics, particularly in assessing thiamine status.

This protocol describes a coupled spectrophotometric assay to measure PDH activity.

Principle: The activity of the pyruvate dehydrogenase complex is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the formation of acetyl-CoA from pyruvate. The increase in absorbance at 340 nm due to NADH formation is proportional to the PDH activity.

Reagents:

-

0.25 M Tris-HCl buffer, pH 8.0

-

0.2 M Sodium pyruvate

-

4 mM Coenzyme A (CoA)

-

40 mM NAD+

-

40 mM Thiamine pyrophosphate (TPP)

-

10 mM MgCl2

-

200 mM Dithiothreitol (DTT)

-

Cell or tissue lysate

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, NAD+, CoA, and TPP.

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding sodium pyruvate.

-

Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

-

One unit of PDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Figure 2: Experimental workflow for the PDH activity assay.

Principle: Similar to the PDH assay, KGDH activity is determined by measuring the rate of NADH production, which is coupled to the conversion of α-ketoglutarate to succinyl-CoA.

Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

α-Ketoglutarate

-

Coenzyme A (CoA)

-

NAD+

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

Cell or mitochondrial lysate

Procedure:

-

Prepare a reaction mixture containing assay buffer, MgCl2, NAD+, CoA, and TPP.

-

Add the lysate to the mixture.

-

Start the reaction by adding α-ketoglutarate.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the KGDH activity based on the rate of NADH formation.

Principle: The activity of transketolase is often measured by a coupled enzymatic assay that monitors the oxidation of NADH. Transketolase converts ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted through a series of enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Reagents:

-

Triethanolamine buffer, pH 7.6

-

Ribose-5-phosphate

-

Xylulose-5-phosphate

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

NADH

-

Coupling enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

-

Erythrocyte hemolysate or tissue extract

Procedure:

-

Prepare a reaction mixture containing the buffer, substrates (ribose-5-phosphate and xylulose-5-phosphate), MgCl2, NADH, and coupling enzymes.

-

Add the hemolysate or tissue extract.

-

Initiate the reaction by adding TPP.

-

Monitor the decrease in absorbance at 340 nm.

-

The rate of NADH oxidation is proportional to the transketolase activity.

Thiazolidinediones (TZDs): Synthetic Modulators of Metabolic Gene Expression

Thiazolidinediones (TZDs), also known as glitazones, are a class of synthetic thiazole derivatives that are potent insulin sensitizers used in the treatment of type 2 diabetes mellitus. Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a central role in regulating adipogenesis, lipid metabolism, and glucose homeostasis.

Mechanism of Action: PPARγ Activation

TZDs act as high-affinity ligands for PPARγ. Upon binding, PPARγ undergoes a conformational change that promotes its heterodimerization with the retinoid X receptor (RXR). This PPARγ-RXR heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, leading to the transcriptional activation of genes involved in various metabolic processes.

References

Literature review on the synthesis of substituted thiazoles

An In-depth Technical Guide to the Synthesis of Substituted Thiazoles

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a core structural motif in numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives exhibit a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The versatility and significance of the thiazole scaffold in drug discovery have spurred the development of diverse synthetic methodologies, from classical condensation reactions to modern, environmentally benign approaches.[2][6]

This technical guide provides a comprehensive literature review on the synthesis of substituted thiazoles, aimed at researchers, scientists, and professionals in drug development. It covers classical and modern synthetic routes, presents quantitative data in structured tables for easy comparison, includes detailed experimental protocols for key reactions, and uses logical diagrams to illustrate reaction mechanisms and workflows.

Classical Synthesis Methods

The foundational methods for thiazole synthesis, developed in the late 19th and early 20th centuries, remain relevant for their robustness and versatility. The most prominent among these are the Hantzsch synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1887, is the most common method for preparing thiazoles.[6] The reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[7][8] The process begins with an S-alkylation of the thioamide by the α-haloketone (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7][9] While highly versatile, a major drawback of this method can sometimes be harsh reaction conditions or low yields.[3]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [7]

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a classic example of the Hantzsch reaction.[7][8]

-

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Water

-

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add 5 mL of methanol and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate (set to approximately 100°C) for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[8]

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the salt, causing the neutral thiazole product to precipitate.[8]

-

Filter the mixture through a Büchner funnel.

-

Wash the collected solid (filter cake) with water.

-

Spread the solid on a tared watchglass and allow it to air dry.

-

Once dry, determine the mass of the product to calculate the percent yield. The reaction typically results in a high yield.[7][8]

-

Cook-Heilbron Synthesis

Discovered by Alan H. Cook and Ian Heilbron in 1947, this method produces 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[3][10] The reactions are typically performed under mild conditions, often at room temperature.[10][11] The mechanism involves a nucleophilic attack by the nitrogen of the α-aminonitrile on the carbon of the electrophilic reagent (e.g., CS₂), followed by tautomerization and ring-closure.[10]

Gabriel Synthesis

The Gabriel synthesis offers an alternative route to 2,5-disubstituted thiazoles. This method involves the cyclization of an α-acylaminoketone using a sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀).[3] The reaction involves heating the starting materials to facilitate the ring closure.[3]

| Method | Starting Materials | Key Reagent | Product Type | Conditions | Ref |

| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (optional) | 2,4- or 2,4,5-Substituted Thiazoles | Often requires heating | [6][7] |

| Cook-Heilbron Synthesis | α-Aminonitrile, α-Aminoamide | Carbon Disulfide, Isothiocyanate | 5-Aminothiazoles | Mild, often room temperature | [3][10] |

| Gabriel Synthesis | α-Acylaminoketone | Phosphorus Pentasulfide (P₄S₁₀) | 2,5-Disubstituted Thiazoles | Heating | [3] |

Table 1: Comparison of Classical Thiazole Synthesis Methods.

Modern and Green Synthetic Approaches

While classical methods are foundational, modern organic synthesis has driven the development of more efficient, sustainable, and versatile protocols. These often feature milder reaction conditions, shorter reaction times, higher yields, and the use of environmentally benign solvents and catalysts.[6][12]

Key modern approaches include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[12][13] For instance, 2-aminothiazoles can be synthesized from propargylamines and isothiocyanates in just 10 minutes at 130°C under microwave conditions.[12]

-

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials offer high atom economy and operational simplicity.[12] A one-pot, three-component synthesis of trisubstituted thiazoles has been reported using barbituric acid, acetophenone, and aryl thioamides in the presence of an iron catalyst.[12]

-

Green Solvents and Catalysts: To minimize environmental impact, researchers have explored the use of water, polyethylene glycol (PEG), or deep eutectic solvents (DES) as reaction media.[12] Catalyst-free methods in water or PEG-400 have been shown to produce 2-aminothiazoles in excellent yields (87-96%).[12] Similarly, silica-supported tungstosilisic acid has been used as a reusable catalyst for Hantzsch-type syntheses under ultrasonic irradiation.[12]

-

Copper-Catalyzed Reactions: Copper catalysts have enabled novel pathways, such as a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to provide thiazoles in very good yields under mild conditions.

Quantitative Data on Thiazole Synthesis

The following table summarizes quantitative data from various synthetic protocols for substituted thiazoles, allowing for a direct comparison of their efficiency.

| Starting Material 1 | Starting Material 2 | Catalyst / Conditions | Product Type | Yield (%) | Time | Ref |

| α-Bromo-α-tetrafluoroethoxyacetophenone | Thiobenzamide | Dioxane, 60°C | 2,4-Diphenyl-5-(tetrafluorethoxy)thiazole | 18-20% | N/A | [3] |

| Aryl Ketones, Thiosemicarbazide | Phenacyl Bromides / Microwave (300W) | N/A (Solvent-free) | Hydrazinyl Thiazoles | High | 30-175 s | [12] |

| α-Diazoketones | Thiourea | PEG-400, 100°C | 2-Aminothiazoles | 87-96% | 2-3.5 h | [12] |

| Dithiocarbamates | α-Halocarbonyl compounds | Water, reflux | 2-(Alkylsulfanyl)thiazoles | 75-90% | 20 h | [12] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehydes | Silica Supported Tungstosilisic Acid / Ultrasonic | Hantzsch Thiazole Derivatives | 79-90% | N/A | [12] |

| Bromoacetylferrocene | Aryl Thioureas | Choline Chloride/Glycerol (DES), 85°C | 4-Ferrocenylthiazole Derivatives | Good | N/A | [12] |

| 2-Bromoacetophenones | Thiourea | N/A (Solvent-free) | 2-Aminothiazoles | Good | Few seconds |

Table 2: Summary of Yields and Conditions for Various Thiazole Syntheses.

Conclusion

The synthesis of substituted thiazoles is a rich and evolving field. Classical methods like the Hantzsch, Cook-Heilbron, and Gabriel syntheses provide reliable and versatile routes to a wide array of thiazole derivatives. However, they can be limited by harsh conditions and moderate yields.[3] Modern advancements, leveraging techniques like microwave-assisted synthesis, multicomponent strategies, and green chemistry principles, have introduced highly efficient, rapid, and sustainable alternatives.[12] These newer protocols offer significant advantages in the context of drug discovery and development, where speed, efficiency, and environmental impact are critical considerations. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly expand the synthetic toolbox for accessing this vital heterocyclic scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. bepls.com [bepls.com]

- 13. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]

4,5-Dimethylthiazole: A Technical Guide to Laboratory Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and toxicology information for the laboratory use of 4,5-Dimethylthiazole (CAS No. 3581-91-7). The following sections detail the hazardous properties, toxicological data, safe handling procedures, and emergency protocols associated with this compound, ensuring a secure research environment.

GHS Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of its potential dangers before handling.

GHS Classification:

Hazard Statements:

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound. These values are critical for risk assessment in a laboratory setting.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 960 mg/kg | [2][3][6] |

| LD50 | Rat (Male, Female) | Gavage | 964.90 mg/kg | [6] |

| LD50 | - | Dermal | Not determined | [6] |

| LC50 | - | Inhalation | Not determined | [6] |

Table 2: Irritation Data

| Endpoint | Result |

| Skin Irritation | Causes skin irritation[1][2][3] |

| Eye Irritation | Causes serious eye damage[1][3] |

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (as per OECD Test Guideline 425)

This method is a sequential test that uses a minimal number of animals to classify the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are young, healthy adults.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature and light cycles. Standard laboratory diet and water are provided ad libitum.

-

Dosage Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as practical.

-

Procedure:

-

A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

-

The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

This sequence is continued until the stopping criteria are met (typically after observing a specified number of reversals in outcome).

-

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

Acute Dermal Irritation/Corrosion (as per OECD Test Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small patch of skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch and non-irritating tape.

-

The exposure duration is typically 4 hours.

-

-

Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored on a scale of 0 to 4. A substance is identified as an irritant if it produces a mean score of ≥ 2.3 but < 4.0 for either erythema or edema.

Acute Eye Irritation/Corrosion (as per OECD Test Guideline 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

A single 0.1 mL (for liquids) or 0.1 g (for solids) dose of the test substance is instilled into one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second after instillation.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for the degree of opacity, inflammation, and redness.

-

Scoring: The severity of the eye reactions is scored. A substance is considered to cause serious eye damage (Category 1) if it produces irreversible tissue damage in the eye or serious physical decay of vision.

Laboratory Safety and Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following workflows and procedures should be implemented.

Personal Protective Equipment (PPE)

Caption: Essential personal protective equipment for handling this compound.

Safe Handling Workflow

Caption: Step-by-step workflow for the safe handling of this compound.

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and hot surfaces.[1][2] Keep the container tightly closed.[1][2] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting without medical advice.[1]

-

If on Skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] If skin irritation occurs, get medical advice/attention.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor.[1]

Spill Response Protocol

Caption: Protocol for responding to a spill of this compound.

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H7NS | [1] |

| Molecular Weight | 113.18 g/mol | [1][4] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 158 °C | [1] |

| Flash Point | 51 °C (closed cup) | [1] |

| Density | 1.07 g/mL at 25 °C | |

| Refractive Index | n20/D 1.521 |

This guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

In-Depth Technical Guide to the Aroma Profile of 4,5-Dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiazole is a volatile heterocyclic compound that plays a significant role in the flavor and fragrance industry.[1][2] Its characteristic savory, roasted, and nutty aroma profile makes it a key component in the formulation of a wide range of food products, including snacks, sauces, and seasonings.[1][2] This technical guide provides a comprehensive overview of the aroma profile of this compound, including its sensory characteristics, quantitative data, detailed experimental protocols for its analysis, and an exploration of the potential biochemical pathways involved in its perception.

Aroma Profile of this compound

The aroma of this compound is complex and is often described using a variety of sensory descriptors. Its primary characteristics are savory, roasted, and nutty, with additional notes that can be perceived as fishy, green, and even slightly meaty.[3] The perceived aroma can vary depending on the concentration of the compound and the medium in which it is evaluated.

Qualitative Aroma Descriptors

The following table summarizes the commonly reported qualitative descriptors for the aroma of this compound.

| Descriptor | Source(s) |

| Savory | [1][2] |

| Roasted | [3] |

| Nutty | [3] |

| Green | [3] |

| Fishy | [3] |

| Meaty | [4] |

Quantitative Aroma Data

Quantitative analysis of aroma compounds is crucial for understanding their impact on flavor and for quality control in food production. The odor threshold is a key metric, representing the lowest concentration of a substance that can be detected by the human sense of smell.

| Parameter | Value | Medium | Source(s) |

| Odor Threshold | 450 - 500 ppb | Water | [1] |

Experimental Protocols

Accurate and reproducible analysis of the aroma profile of this compound relies on standardized experimental protocols for both sensory and instrumental evaluation.

Sensory Evaluation Protocol: Descriptive Analysis

Descriptive analysis with a trained sensory panel is a fundamental method for characterizing the aroma profile of a flavor compound.[5][6][7][8][9]

Objective: To identify and quantify the specific aroma attributes of this compound.

Materials:

-

This compound (high purity)

-

Odor-free solvent (e.g., propylene glycol, diethyl ether, or deionized water)

-

Glass sniffing jars with lids

-

Pipettes and glassware

-

Sensory evaluation booths with controlled lighting and ventilation

Panel Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

-

Train panelists on a range of aroma standards relevant to roasted, savory, and nutty profiles. This should include reference compounds for each potential descriptor.

-

Conduct practice sessions to familiarize panelists with the evaluation procedure and scoring scales.

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Create a series of dilutions from the stock solution to be presented to the panelists. The concentrations should span the sub-threshold to a clearly perceivable level.

-

For each panelist, present the samples in randomized, three-digit coded sniffing jars. Include a blank (solvent only) as a control.

Evaluation Procedure:

-

Panelists evaluate each sample by removing the lid of the jar and taking short, shallow sniffs.

-

For each sample, panelists rate the intensity of a predefined list of aroma descriptors (e.g., roasted, nutty, savory, fishy, green) on a structured scale (e.g., a 15-point line scale from "not perceived" to "very strong").

-

Panelists should rest for at least 30 seconds between samples and may cleanse their palate with deionized water or unsalted crackers.

Data Analysis:

-

Collect the intensity ratings from all panelists.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each descriptor across different concentrations.

-